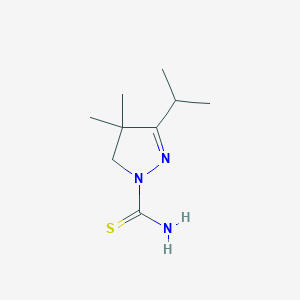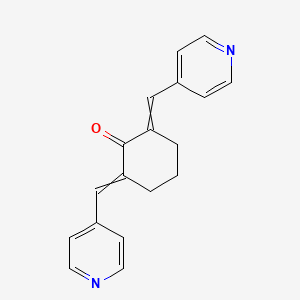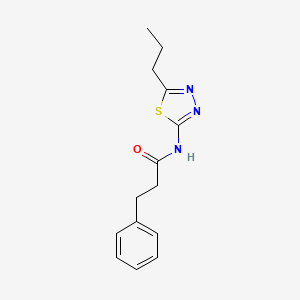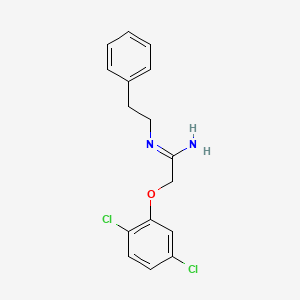![molecular formula C24H20N4O3S2 B12466045 N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-{[4-(acetilamino)fenil]amino}-2-oxoetil)sulfanil]-1,3-benzotiazol-6-il}benzamida es un complejo compuesto orgánico con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzotiazol, un grupo benzamida y un grupo acetilaminofenil. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2-[(2-{[4-(acetilamino)fenil]amino}-2-oxoetil)sulfanil]-1,3-benzotiazol-6-il}benzamida típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de benzotiazol: El anillo de benzotiazol se puede sintetizar mediante la ciclación de 2-aminotiofenol con un aldehído o cetona adecuado en condiciones ácidas.
Introducción del grupo benzamida: El grupo benzamida se puede introducir haciendo reaccionar el derivado de benzotiazol con cloruro de benzoílo en presencia de una base como la piridina.
Unión del grupo acetilaminofenil: El paso final implica el acoplamiento del intermedio benzotiazol-benzamida con 4-acetilaminofenilamina en condiciones apropiadas, como el uso de un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización de procesos para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2-[(2-{[4-(acetilamino)fenil]amino}-2-oxoetil)sulfanil]-1,3-benzotiazol-6-il}benzamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo nitro (si está presente) se puede reducir a un grupo amino utilizando agentes reductores como el cloruro de estaño (II) o el polvo de hierro en condiciones ácidas.
Sustitución: El grupo acetilamino puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Cloruro de estaño (II), polvo de hierro
Sustitución: Aminas, tioles
Principales productos formados
Oxidación: Derivados de sulfóxido, sulfona
Reducción: Derivados de amino
Sustitución: Derivados de benzotiazol sustituidos
Aplicaciones Científicas De Investigación
N-{2-[(2-{[4-(acetilamino)fenil]amino}-2-oxoetil)sulfanil]-1,3-benzotiazol-6-il}benzamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de vías biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y tintes, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de N-{2-[(2-{[4-(acetilamino)fenil]amino}-2-oxoetil)sulfanil]-1,3-benzotiazol-6-il}benzamida involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad catalítica. Además, puede modular las vías de señalización al interactuar con receptores u otras proteínas involucradas en la comunicación celular.
Comparación Con Compuestos Similares
Compuestos similares
- N-[4-(acetilamino)fenil]-2-{[4-amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-[4-(acetilamino)fenil]-2-{[4-amino-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-[4-(acetilamino)fenil]-2-{[4-amino-5-(2,4-diclorofenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
Singularidad
N-{2-[(2-{[4-(acetilamino)fenil]amino}-2-oxoetil)sulfanil]-1,3-benzotiazol-6-il}benzamida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su anillo de benzotiazol y su grupo acetilaminofenil contribuyen a su potencial como un compuesto versátil en diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C24H20N4O3S2 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C24H20N4O3S2/c1-15(29)25-17-7-9-18(10-8-17)26-22(30)14-32-24-28-20-12-11-19(13-21(20)33-24)27-23(31)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,29)(H,26,30)(H,27,31) |
Clave InChI |
RYJYDMURBVRYBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({1-[2-({1-[2-({1-[2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)-3-phenylpropanoyl]pyrrolidin-2-yl}formamido)acetyl]pyrrolidin-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12465965.png)

![N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12465990.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12465994.png)

![2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12466002.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)


![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)



